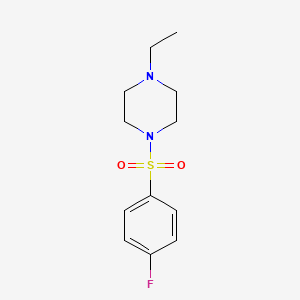

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine

Description

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-fluorophenylsulfonyl moiety at the N4 position. This compound is of interest due to its structural versatility, which allows for interactions with biological targets such as neurotransmitter transporters and enzymes. Its synthesis typically involves nucleophilic substitution reactions between piperazine derivatives and sulfonyl chlorides, followed by alkylation steps to introduce the ethyl group .

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHODAXGPPGITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help streamline the production process and reduce costs. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its applications in drug development. The piperazine scaffold is known for its ability to interact with multiple biological targets, making it a versatile component in the synthesis of pharmaceuticals.

Research indicates that compounds containing the piperazine structure exhibit notable biological activities, including:

- Antidepressant Effects : Some studies have suggested that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

- Antimicrobial Properties : The sulfonyl group enhances the compound's interaction with bacterial enzymes, which may lead to the development of new antibiotics.

- Anti-inflammatory Activity : The fluorinated phenyl ring can influence the compound's binding affinity to inflammatory mediators, suggesting its potential in treating inflammatory diseases.

Material Science

In addition to its medicinal applications, 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is being explored for its utility in material science. Its chemical properties allow it to be used as an intermediate in the synthesis of advanced materials.

Polymer Chemistry

The compound can serve as a precursor for creating polymers with specific functionalities. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymeric materials.

Nanotechnology

Research is ongoing into using this compound in nanomaterials, where its unique structure may contribute to improved properties such as conductivity and strength.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : This step often includes reacting ethylene diamine with appropriate sulfonic acids.

- Introduction of the Fluorophenyl Group : This can be achieved through electrophilic aromatic substitution reactions.

- Final Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Case Study 1: Antidepressant Potential

A study published in Journal of Medicinal Chemistry examined various piperazine derivatives, including this compound, for their effects on serotonin receptors. Results indicated that this compound exhibited selective binding affinity, suggesting its potential use in developing new antidepressants.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of several piperazine derivatives against common pathogens. The findings demonstrated that this compound showed significant inhibition against Staphylococcus aureus, highlighting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

1-((4-Methylphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

- Structural Difference : Replaces the ethyl group with a 4-fluorophenyl group at N1 and uses a 4-methylphenylsulfonyl group at N3.

- Synthesis : Prepared via reaction of piperazine with 4-methylphenylsulfonyl chloride in THF, yielding 72–85% purity .

- Biological Activity : Demonstrated moderate binding affinity for serotonin receptors but lower selectivity compared to the target compound .

1-Ethyl-4-(phenylsulfonyl)piperazine

- Structural Difference : Lacks the 4-fluoro substituent on the phenylsulfonyl group.

- Synthesis : Synthesized in 65% yield via similar methods; characterized by single-crystal X-ray diffraction and DFT studies .

- Physicochemical Properties : Reduced electronegativity compared to the fluorinated analogue, leading to weaker hydrogen-bonding interactions in protein binding .

Key Insight: The 4-fluorophenylsulfonyl group in the target compound enhances electronic interactions with biological targets, improving binding affinity over non-fluorinated analogues .

Ethyl-Substituted Piperazine Derivatives

1-Ethyl-4-(methylsulfonyl)piperazine

- Structural Difference : Replaces the 4-fluorophenylsulfonyl group with a methylsulfonyl moiety.

- Biological Activity : Exhibited EC50 > 180 nM in PD-1/PD-L1 inhibition assays, indicating lower potency than the target compound .

- Selectivity : Reduced specificity due to the smaller, less polar sulfonyl group .

Ethylated Pyridyl Piperazines (e.g., L10–L12)

- Structural Difference : Substitutes the sulfonyl group with pyridyl rings.

Key Insight : The ethyl group improves metabolic stability across derivatives, but the 4-fluorophenylsulfonyl moiety in the target compound confers unique pharmacological properties .

Fluorophenyl-Containing Piperazines

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

- Structural Difference : Incorporates a bis(4-fluorophenyl)methoxyethyl chain.

- Biological Activity : High dopamine transporter (DAT) inhibition (IC50 = 8–8.2 nM) but lower selectivity for DAT over serotonin transporters (SERT) .

- Synthesis : Requires multi-step routes with 40–50% yields .

1-(Bis(4-fluorophenyl)methyl)-4-sulfamoylpiperazine Derivatives

- Structural Difference : Features bis(4-fluorophenyl)methyl groups.

- Activity : Moderate antimalarial activity (IC50 = 1–5 µM) but higher cytotoxicity compared to the target compound .

Key Insight : The target compound’s simpler structure avoids the synthetic complexity and toxicity risks associated with bis(fluorophenyl) groups while retaining fluorophenyl-mediated target interactions .

Biological Activity

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is a compound of significant interest due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a piperazine scaffold with a fluorophenyl group and a sulfonyl moiety. The presence of these functional groups is believed to enhance its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that compounds containing the piperazine structure, including this compound, exhibit notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties. For example, it has been shown to inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although detailed studies are required to elucidate these pathways further .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction may disrupt essential metabolic processes in both microbial and cancer cells .

- Cell Membrane Disruption : The compound may affect membrane integrity, leading to increased permeability and eventual cell death in susceptible organisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the compound's efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) ranging from 3.12 to 12.5 μg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assay :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful.

| Compound Name | Structure Features | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Piperazine scaffold with fluorophenyl and sulfonyl groups | Antimicrobial, anticancer | Induces apoptosis in cancer cells |

| 1-(4-Fluorophenyl)piperazine | Piperazine with only fluorophenyl | Moderate antimicrobial | Less potent than sulfonated variant |

| Sulfonamide derivatives | Sulfonamide functional group | Antibacterial | Target specific bacterial enzymes |

Q & A

Q. Table 1: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Monitoring/Purification | Reference |

|---|---|---|---|

| Piperazine core | Ethylpiperazine, inert atmosphere | TLC (silica gel, CH₂Cl₂:MeOH 9:1) | |

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | Recrystallization (ethanol/water) | |

| Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C | Column chromatography (hexane:EtOAc) |

Which analytical techniques are most effective for structural characterization?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the sulfonyl group causes deshielding of adjacent protons (δ 7.5-8.0 ppm for fluorophenyl) .

- X-ray Diffraction (XRD) : Resolve 3D conformation. Piperazine rings often adopt chair conformations, with dihedral angles between aryl groups critical for biological activity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 313.12) and isotopic patterns .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, nitro) or piperazine (e.g., methyl, acetyl) groups. Test against target enzymes (e.g., serotonin receptors) via radioligand binding assays .

- Computational Docking : Use AutoDock Vina to predict binding poses with proteins (e.g., 5-HT₆ receptors). Prioritize analogs with lower binding energies (ΔG < -8 kcal/mol) .

- In Vivo Validation : For CNS-targeting analogs, assess blood-brain barrier permeability using logP calculations (optimal range: 2-3) and murine models .

Q. Table 2: Key SAR Parameters

| Modification | Biological Target | Assay Type | Reference |

|---|---|---|---|

| Fluorophenyl substitution | Serotonin receptors | Radioligand binding | |

| Ethyl group optimization | Enzymatic inhibition (e.g., PDE5) | Kinetic fluorescence assays |

How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) across labs. For enzyme inhibition, use identical substrate concentrations (e.g., 1 mM ATP for kinase assays) .

- Meta-Analysis : Compare datasets from PubChem and Acta Crystallographica. Identify outliers due to impurities (e.g., unreacted sulfonyl chloride reduces potency) .

- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR for binding affinity and cell-based assays for functional response) .

What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns. Analyze hydrogen bonding (e.g., sulfonyl oxygen with Arg residue) and hydrophobic contacts .

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with activity. Validate models via leave-one-out cross-validation (R² > 0.7) .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs. Prioritize compounds with ΔΔG < 1 kcal/mol improvement over lead .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.